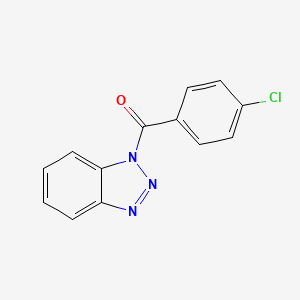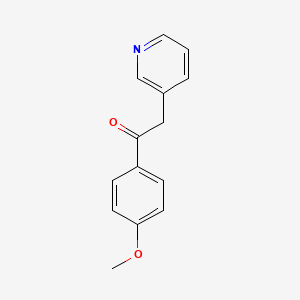
1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮
描述
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone, also known as MPEP, is a chemical compound that belongs to the class of arylalkylketones. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been extensively studied for its potential therapeutic applications.
科学研究应用
金属配合物中的溶剂效应
- 研究:帕特尔等人 (2019) 探讨了溶剂对 paeonol 衍生物的 Co (II) 配合物的影响,该衍生物与 1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮密切相关,分析了分子几何构型和稳定性 (Patel et al., 2019)。
抗菌活性
- 研究:纳加马尼等人 (2018) 合成了 1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮衍生物的化合物,并评估了它们的抗菌活性 (Nagamani et al., 2018)。
晶体结构分析
- 研究:凯斯特尼奇等人 (2010) 分析了与 1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮相关的化合物的晶体结构,深入了解了其分子几何构型 (Kesternich et al., 2010)。
席夫碱配合物和生物活性
- 研究:达斯古普塔等人 (2020) 使用源自 1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮的配体设计了新型锌 (II) 席夫碱配合物,并研究了它们的磷酸酶和抗癌活性 (Dasgupta et al., 2020)。
导电聚合物的合成
- 研究:潘杜勒等人 (2014) 使用 1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮的衍生物合成了导电聚合物,分析了它们的光学和电子特性 (Pandule et al., 2014)。
缓蚀
- 研究:赫加齐等人 (2012) 评估了源自 1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮的席夫碱作为碳钢的缓蚀剂 (Hegazy et al., 2012)。
抗病毒活性
- 研究:阿塔比等人 (2006) 合成了 1-(4-甲氧基苯基)-2-(吡啶-3-基)乙酮衍生物的杂环化合物,并评估了它们的抗病毒活性 (Attaby et al., 2006)。
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-4-12(5-7-13)14(16)9-11-3-2-8-15-10-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBVHXUNBUTGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285722 | |
| Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
CAS RN |
52700-25-1 | |
| Record name | 52700-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

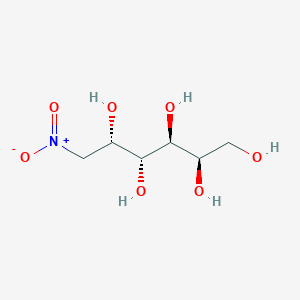
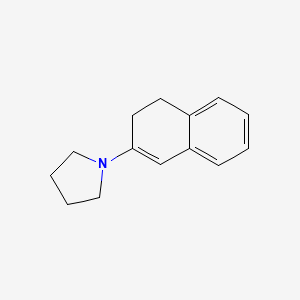
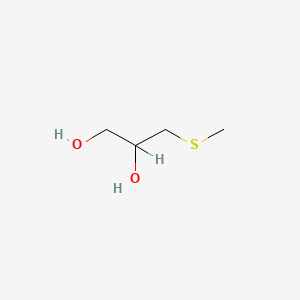
![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)
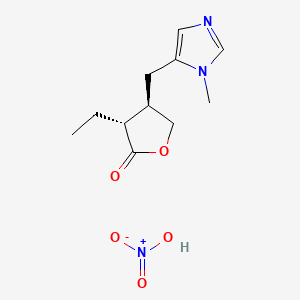
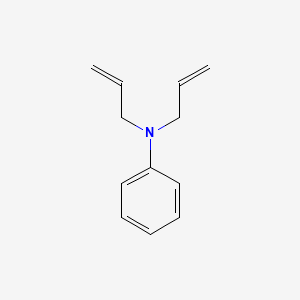
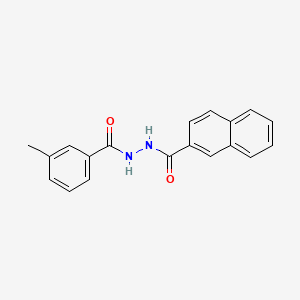
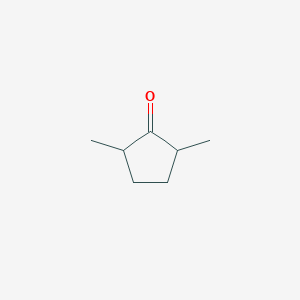
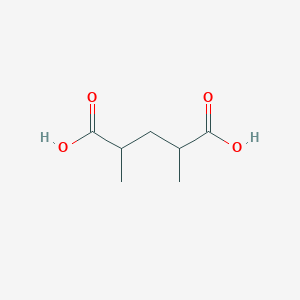
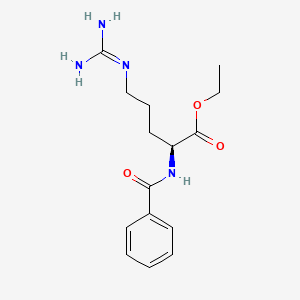
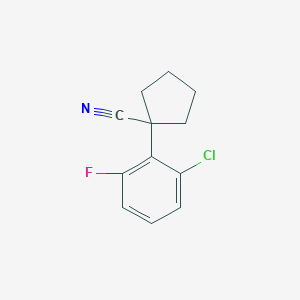
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)
![4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595345.png)
